Di-N-acetylchitobiose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

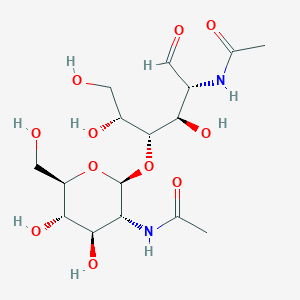

N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-aldehydo-D-glucosamine is a member of N,N'-diacetylchitobioses. It is functionally related to a beta-D-glucosaminyl-(1->4)-aldehydo-D-glucosamine.

科学研究应用

Biomedical Applications

1.1 Antidiabetic Properties

Recent studies indicate that Di-N-acetylchitobiose can alleviate metabolic dysfunction associated with type 2 diabetes. The compound has shown potential in enhancing glucose metabolism and insulin sensitivity, making it a candidate for therapeutic interventions in diabetic patients. Research utilizing high-purity this compound indicates its efficacy in biochemical enzyme assays that can be pivotal for drug development targeting diabetes management .

1.2 Antimicrobial Activity

this compound exhibits significant antimicrobial properties. It has been identified as a natural compound that can inhibit the growth of various pathogenic fungi, including Alternaria alstroemeriae and Botrytis cinerea. This property positions it as a potential biocontrol agent in agriculture and food preservation .

1.3 Drug Delivery Systems

The unique structural properties of this compound make it an attractive candidate for drug delivery systems. Its biocompatibility and biodegradability allow for the development of nanocarriers capable of encapsulating therapeutic agents, enhancing their stability and bioavailability. Chitosan-based nanoparticles incorporating this compound are under investigation for their efficacy in delivering drugs and vaccines .

Agricultural Applications

2.1 Soil Health Improvement

this compound can enhance soil health by promoting the growth of chitin-degrading bacteria, which are essential for nutrient cycling in soil ecosystems. Its application as a soil amendment has been shown to increase the population of beneficial microbes, thereby improving soil quality and plant health .

2.2 Biocontrol Agent

As an antimicrobial agent, this compound can serve as a natural pesticide, reducing reliance on synthetic chemicals in agriculture. Its ability to inhibit phytopathogenic fungi supports its use in integrated pest management strategies .

Biotechnological Applications

3.1 Enzyme Production

this compound is utilized in the production of chitinolytic enzymes through microbial fermentation processes. These enzymes can be harnessed for various biotechnological applications, including waste management and the production of bioactive compounds .

3.2 Chitosan Derivatives Production

The compound serves as a precursor for synthesizing various chitosan derivatives with tailored properties for specific applications in medicine and industry. Understanding the deacetylation patterns of this compound is crucial for developing customized chitosans with desired functionalities .

Data Table: Summary of Applications

Case Studies

-

Case Study 1: Antidiabetic Research

A study demonstrated that administering this compound improved insulin sensitivity in diabetic models, suggesting its potential as an adjunct therapy in diabetes management. -

Case Study 2: Agricultural Application

Field trials showed that applying this compound to crops significantly reduced fungal infections while promoting plant growth, highlighting its role as a sustainable agricultural input. -

Case Study 3: Drug Delivery Innovations

Research on chitosan nanoparticles incorporating this compound revealed enhanced drug release profiles and improved therapeutic effects compared to conventional delivery systems.

属性

CAS 编号 |

13088-78-3 |

|---|---|

分子式 |

C16H28N2O11 |

分子量 |

424.40 g/mol |

IUPAC 名称 |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-6(22)17-8(3-19)12(25)15(9(24)4-20)29-16-11(18-7(2)23)14(27)13(26)10(5-21)28-16/h3,8-16,20-21,24-27H,4-5H2,1-2H3,(H,17,22)(H,18,23)/t8-,9+,10+,11+,12+,13+,14+,15+,16-/m0/s1 |

InChI 键 |

PLJAKLUDUPBLGD-VLWZLFBZSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |

手性 SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |

规范 SMILES |

CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。